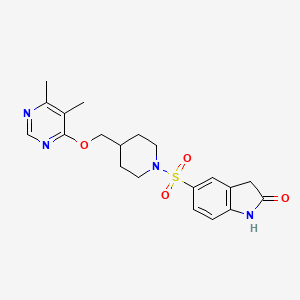

5-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one

Description

This compound features an indolin-2-one core, a bicyclic lactam structure known for its role in modulating biological activity, particularly in kinase inhibition and apoptosis regulation . Attached to this core is a piperidin-1-yl sulfonyl group, which enhances solubility and binding affinity through hydrogen bonding. The piperidine ring is further substituted with a 5,6-dimethylpyrimidin-4-yl ether moiety, a heterocyclic system that contributes to target specificity, likely by interacting with hydrophobic pockets in enzymatic active sites. Structural elucidation of such complexes may employ crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name |

5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-13-14(2)21-12-22-20(13)28-11-15-5-7-24(8-6-15)29(26,27)17-3-4-18-16(9-17)10-19(25)23-18/h3-4,9,12,15H,5-8,10-11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWLAAYLGFMGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures, including:

- Indoline core : Known for its diverse biological activities.

- Pyrimidine moiety : Often associated with anticancer and antimicrobial properties.

- Piperidine group : Contributes to the compound's pharmacological effects.

The molecular formula of the compound is with a molecular weight of approximately 319.4 g/mol .

Anticancer Properties

Research indicates that derivatives of compounds containing indoline and pyrimidine rings exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that:

- Cytotoxicity : The compound shows promising cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. For example, one study reported IC50 values of 0.09 µM for MCF-7 cells and 0.03 µM for A549 cells, indicating potent activity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:

- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Urease : The inhibition of urease has implications for treating infections caused by urease-producing bacteria.

In one study, the compound demonstrated a significant reduction in AChE activity at concentrations as low as 16% compared to standard inhibitors .

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties:

- Bacterial Inhibition : Studies have reported effective inhibition against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) ranged from 10 µg/mL to 50 µg/mL depending on the strain tested .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Binding Affinity : The structural features of the compound allow it to bind effectively to enzymes or receptors, modulating their activity.

- Cellular Pathways : Research into its interactions with cellular pathways suggests potential therapeutic applications in oncology and infectious diseases.

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of the compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, showcasing its potential as an anticancer agent.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of related compounds. It was found that the sulfonamide group significantly enhances the binding affinity towards AChE and urease, suggesting that modifications in this region could lead to improved therapeutic agents.

Data Summary Table

| Biological Activity | Cell Line/Target | IC50/Effect |

|---|---|---|

| Anticancer | MCF-7 | 0.09 µM |

| Anticancer | A549 | 0.03 µM |

| AChE Inhibition | - | 16% |

| Urease Inhibition | - | Significant |

| Antimicrobial | E. coli | MIC 10 µg/mL |

| Antimicrobial | S. aureus | MIC 20 µg/mL |

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential anticancer activity. Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the antitumor properties of related compounds and found that they inhibited cell growth effectively in vitro, suggesting that 5-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one may possess similar properties due to its structural similarities .

Anticoagulant Properties

The compound has been implicated in the inhibition of activated coagulation factor X (FXa), which plays a critical role in the coagulation cascade. This suggests potential applications in treating thrombus-related diseases. A patent describes processes for synthesizing derivatives that exhibit FXa inhibitory effects, indicating a pathway for developing therapeutic agents for conditions such as deep vein thrombosis and pulmonary embolism .

Enzyme Inhibition

Research into piperidine derivatives has shown that they can act as enzyme inhibitors. The sulfonamide moiety present in this compound is known for its pharmacological activities, including antibacterial and enzyme inhibitory effects. Studies have demonstrated that related compounds can inhibit acetylcholinesterase and urease, which could lead to applications in treating neurological disorders and managing urea-related conditions .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated a series of compounds structurally similar to this compound). These compounds were tested against a panel of cancer cell lines and exhibited significant growth inhibition rates. The findings suggest that further exploration into this compound's structure could yield effective anticancer agents .

Case Study 2: Anticoagulant Development

In another study focused on anticoagulants, researchers synthesized derivatives based on the sulfonamide framework. These derivatives demonstrated potent FXa inhibition in vitro, paving the way for clinical trials aimed at developing new anticoagulant therapies .

Comparison with Similar Compounds

Comparative Data Table

Research Implications

- Structural Optimization : The target compound’s indolin-2-one and dimethylpyrimidinyl groups balance selectivity and stability, making it a candidate for kinase inhibitor development.

- Synthetic Challenges : Piperidinyl sulfonyl linkages may require precise stereochemical control, as seen in SHELX-refined structures .

- Toxicity Profile: Non-fluorinated design avoids bioaccumulation risks associated with fluorinated sulfonamides .

Q & A

Basic Synthesis: What is a reliable method for synthesizing 5-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)indolin-2-one?

Answer:

The synthesis typically involves multi-step reactions, including:

- Piperidine Functionalization: Reacting 4-hydroxypiperidine with 5,6-dimethylpyrimidin-4-yl chloromethyl ether to introduce the pyrimidinyloxymethyl group .

- Sulfonylation: Treating the intermediate with sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, NaOH) to form the sulfonyl bridge .

- Indolin-2-one Coupling: Final coupling via nucleophilic substitution or palladium-catalyzed cross-coupling.

Key Considerations: Use catalytic acids (e.g., p-toluenesulfonic acid) to enhance reaction efficiency, as demonstrated in analogous pyrimidine syntheses .

Advanced Synthesis: How can reaction yields be optimized during sulfonylation?

Answer:

Optimization strategies include:

- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalytic Agents: Incorporate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Data Contradiction Note: Yields may vary due to steric hindrance from the dimethylpyrimidine group; iterative HPLC monitoring is recommended .

Basic Characterization: What analytical techniques validate the compound’s structure?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm piperidinyl, sulfonyl, and indolin-2-one moieties. Look for characteristic shifts (e.g., sulfonyl S=O at ~3.3 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.

- HPLC-PDA: Assess purity (>95%) and detect impurities from incomplete sulfonylation .

Advanced Characterization: How to resolve contradictions in spectral data for the sulfonyl group?

Answer:

- X-ray Crystallography: Resolve ambiguous NOE effects or coupling constants by determining the crystal structure, as done for related piperazine-pyrimidine systems .

- DFT Calculations: Compare experimental IR/Raman spectra with computational predictions to validate sulfonyl vibrational modes .

Safety & Handling: What precautions are critical for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage: Keep in airtight containers at –20°C, away from moisture (sulfonyl groups are hydrolytically sensitive) .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water .

Pharmacological Profiling: Which in vitro assays are suitable for initial bioactivity screening?

Answer:

- Kinase Inhibition Assays: Test against kinases (e.g., PI3K/AKT/mTOR) due to structural similarity to pyrimidine-based inhibitors .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.

- Solubility Testing: Perform shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Pharmacological Studies: How to design SAR studies for this compound?

Answer:

- Core Modifications: Synthesize analogs with varied substituents on the pyrimidine (e.g., ethyl vs. methyl) and piperidine (e.g., sp³ vs. sp² hybridization) .

- Binding Assays: Use surface plasmon resonance (SPR) to quantify target affinity changes.

- In Vivo Correlation: Compare pharmacokinetic parameters (AUC, Cmax) across analogs in rodent models .

Computational Studies: What methods predict oral bioavailability?

Answer:

- Lipinski’s Rule: Assess molecular weight (<500), logP (<5), H-bond donors/acceptors .

- ADMET Prediction: Use SwissADME or Schrödinger’s QikProp to estimate permeability (Caco-2/MDCK models) and CYP450 interactions .

- Molecular Dynamics (MD): Simulate intestinal absorption via lipid bilayer penetration .

Data Contradiction Analysis: How to address inconsistent synthetic yields in scaled reactions?

Answer:

- DoE Approach: Apply factorial design to test variables (temperature, catalyst loading, solvent ratio) .

- Scale-Down Replication: Mimic large-scale conditions (e.g., stirring rate, heat transfer) in small batches to identify bottlenecks .

- Impurity Profiling: Use LC-MS to trace byproducts (e.g., hydrolyzed sulfonamides) .

Environmental Impact: How to assess its ecotoxicity and degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.